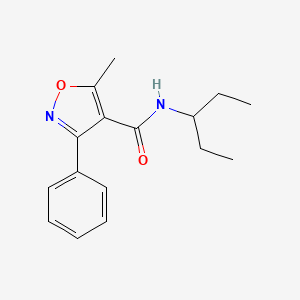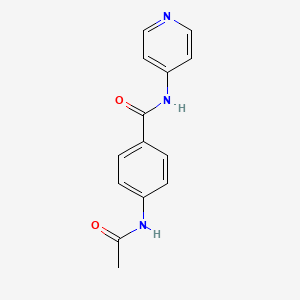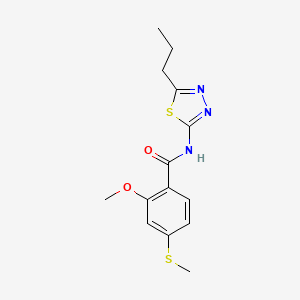
2-methoxy-4-(methylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(methylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a methoxy group, a methylsulfanyl group, and a thiadiazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Thiadiazole Ring: The thiadiazole ring can be synthesized separately and then attached to the benzamide core through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and other functional groups may play a crucial role in binding to the target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with an ethyl group instead of a propyl group.
2-methoxy-4-(methylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a methyl group instead of a propyl group.
Uniqueness
The unique combination of functional groups in 2-methoxy-4-(methylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N3O2S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-4-5-12-16-17-14(21-12)15-13(18)10-7-6-9(20-3)8-11(10)19-2/h6-8H,4-5H2,1-3H3,(H,15,17,18) |
InChI Key |
IYLUPUZYBKNNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B11170816.png)
![Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11170826.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170833.png)
![2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11170840.png)
![Benzoic acid, 4-[1-oxo-2-(2-thienyl)ethylamino]-, methyl ester](/img/structure/B11170843.png)
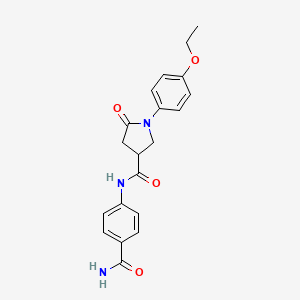
![N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B11170857.png)
![2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B11170863.png)
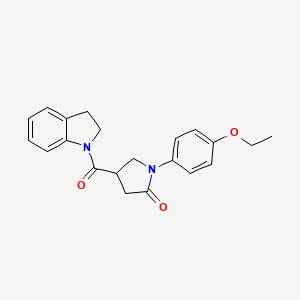
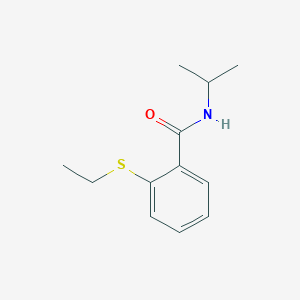
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11170880.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11170881.png)
